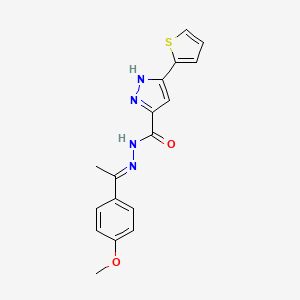![molecular formula C24H27ClN2O2S2 B11664783 N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B11664783.png)
N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-carbamoyl-6-(2-metilbutan-2-il)-4,5,6,7-tetrahidro-1-benzotiofen-2-il]-3-cloro-6-metil-1-benzotiofeno-2-carboxamida es un compuesto orgánico complejo con posibles aplicaciones en diversos campos científicos
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[3-carbamoyl-6-(2-metilbutan-2-il)-4,5,6,7-tetrahidro-1-benzotiofen-2-il]-3-cloro-6-metil-1-benzotiofeno-2-carboxamida típicamente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación del núcleo benzotiofénico, seguido de la introducción de los grupos funcionales carbamoil y cloro. Los reactivos comunes utilizados en estas reacciones incluyen agentes clorantes, aminas y diversos catalizadores para facilitar la formación del producto deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores de flujo continuo, equipos de síntesis automatizados y estrictas medidas de control de calidad para monitorear el progreso de la reacción y la calidad del producto.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[3-carbamoyl-6-(2-metilbutan-2-il)-4,5,6,7-tetrahidro-1-benzotiofen-2-il]-3-cloro-6-metil-1-benzotiofeno-2-carboxamida puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar grupos que contienen oxígeno o reducir los dobles enlaces.
Sustitución: El grupo cloro se puede sustituir con otros nucleófilos para crear derivados con diferentes propiedades.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y nucleófilos como aminas o tioles. Las condiciones de reacción varían según la transformación deseada, pero a menudo implican temperaturas controladas, disolventes y catalizadores para obtener los mejores resultados.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una amplia gama de compuestos funcionalizados.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigación de sus interacciones con macromoléculas biológicas y potencial como sonda bioquímica.
Medicina: Exploración de su potencial como agente terapéutico debido a su estructura y reactividad únicas.
Industria: Utilización de sus propiedades en el desarrollo de nuevos materiales o procesos químicos.
Mecanismo De Acción
El mecanismo por el cual N-[3-carbamoyl-6-(2-metilbutan-2-il)-4,5,6,7-tetrahidro-1-benzotiofen-2-il]-3-cloro-6-metil-1-benzotiofeno-2-carboxamida ejerce sus efectos implica interacciones con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que desempeñan un papel en diversas vías bioquímicas. La estructura del compuesto le permite unirse a estos objetivos, potencialmente modulando su actividad y provocando diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- N-[3-carbamoyl-6-(2-metilbutan-2-il)-4,5,6,7-tetrahidro-1-benzotiofen-2-il]-1,3-benzodioxol-5-carboxamida
- N-[3-carbamoyl-6-(2-metilbutan-2-il)-4,5,6,7-tetrahidro-1-benzotiofen-2-il]piridina-4-carboxamida
Unicidad
N-[3-carbamoyl-6-(2-metilbutan-2-il)-4,5,6,7-tetrahidro-1-benzotiofen-2-il]-3-cloro-6-metil-1-benzotiofeno-2-carboxamida se destaca por su combinación específica de grupos funcionales y características estructurales
Propiedades
Fórmula molecular |
C24H27ClN2O2S2 |
|---|---|
Peso molecular |
475.1 g/mol |
Nombre IUPAC |
N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chloro-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C24H27ClN2O2S2/c1-5-24(3,4)13-7-9-14-17(11-13)31-23(18(14)21(26)28)27-22(29)20-19(25)15-8-6-12(2)10-16(15)30-20/h6,8,10,13H,5,7,9,11H2,1-4H3,(H2,26,28)(H,27,29) |
Clave InChI |
UUYVVUJKKYTHLN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-1-(2-Furyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-YL)acetohydrazide](/img/structure/B11664709.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,4-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B11664717.png)

![4-{(E)-[2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11664739.png)
![Methyl 4-(4-chlorophenyl)-5-cyano-2-oxo-6-[(2-oxo-2-propoxyethyl)sulfanyl]-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11664760.png)
![dimethyl 2-{1-[(3-bromophenyl)carbonyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11664766.png)
![6-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(4-bromophenyl)carbonyl]amino}prop-2-enoyl]amino}hexanoic acid](/img/structure/B11664768.png)
![Methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-[(methoxycarbonyl)amino]propanoate](/img/structure/B11664774.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B11664787.png)
![2-(4-Methylphenyl)-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B11664790.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11664795.png)
![N'-[(E)-pyridin-3-ylmethylidene]pyrazine-2-carbohydrazide](/img/structure/B11664796.png)
